Methyl 2-bromo-6-chloro-4-fluorobenzoate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Methyl 2-chloro-5-ethoxycarbonylamino-4-fluorobenzoate, a related compound, was used in the novel synthesis of 4H-1,4-benzoxazines, illustrating the chemical versatility of these compounds in organic synthesis (Noriaki Kudo, Satoru Furuta, & Kazuo Sato, 1996).
Metabolic Processing and Enzymatic Activity
- Research on [p-(halomethyl)benzoyl]formates, which are structurally similar, shows their differential reactivity with benzoylformate decarboxylase, providing insights into enzymatic processing of halogenated benzoates (L. Reynolds, G. Garcia, J. Kozarich, & G. L. Kenyon, 1988).
Environmental Degradation and Microbial Metabolism
- Studies on Alcaligenes denitrificans NTB-1 demonstrate its ability to degrade chloro- and bromo-substituted benzoates, contributing to understanding microbial pathways for environmental remediation of halogenated compounds (W. J. van den Tweel, J. Kok, & J. D. de Bont, 1987).
Enzymatic Oxidation Studies
- The enzymatic oxidation of halogen-substituted methyl benzoate esters, including fluoro and chloro derivatives, was explored using E. coli, highlighting the selectivity and potential biotechnological applications of these reactions (V. Semak, Thomas A. Metcalf, M. Endoma-Arias, P. Mach, & T. Hudlický, 2012).
Molecular and Structural Analysis
- Research on dihydrofuran carbonitrile derivatives, including chloro and bromo substituents, provides insight into the molecular structure and reactivity parameters of these compounds, which is useful for material sciences and chemical synthesis (V. Rajni Swamy, R.V. Krishnakumar, N. Srinivasan, S. Sivakumar, & R. R. Kumar, 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-bromo-6-chloro-4-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHVZUIAAPWCAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1Br)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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